molecular formula C10H12N8O4 B12391219 2-amino-9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

2-amino-9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Cat. No.: B12391219
M. Wt: 308.25 g/mol
InChI Key: UVOJLWIUDJJXHQ-MRJHDXJTSA-N
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Description

2-amino-9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a complex organic compound belonging to the class of purine nucleosides This compound is characterized by its unique structure, which includes an azido group, a hydroxymethyl group, and a purine base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxolane ring: This step involves the cyclization of a suitable diol precursor under acidic conditions to form the oxolane ring.

    Introduction of the azido group: The azido group is introduced via nucleophilic substitution using sodium azide in an appropriate solvent.

    Attachment of the purine base: The purine base is attached through a glycosylation reaction, where the oxolane ring is reacted with a purine derivative in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-amino-9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2-amino-9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in nucleic acid analogs and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.

    Industry: Utilized in the development of diagnostic tools and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The azido group can participate in click chemistry reactions, making it a useful tool for bioconjugation and labeling studies. The compound targets enzymes involved in nucleic acid metabolism, thereby inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
  • 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-2-thione
  • 4-amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one

Uniqueness

The uniqueness of 2-amino-9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one lies in its azido group, which provides distinct reactivity and potential for bioconjugation. This makes it particularly valuable in click chemistry applications and as a tool for studying biological processes.

Properties

Molecular Formula

C10H12N8O4

Molecular Weight

308.25 g/mol

IUPAC Name

2-amino-9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H12N8O4/c11-10-14-7-5(8(21)15-10)13-2-18(7)9-6(20)4(16-17-12)3(1-19)22-9/h2-4,6,9,19-20H,1H2,(H3,11,14,15,21)/t3-,4?,6+,9-/m1/s1

InChI Key

UVOJLWIUDJJXHQ-MRJHDXJTSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@H](C([C@H](O3)CO)N=[N+]=[N-])O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)N=[N+]=[N-])O)N=C(NC2=O)N

Origin of Product

United States

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